molecular formula C21H23N3O5 B2392482 Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate CAS No. 1327298-96-3

Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate

Cat. No.: B2392482
CAS No.: 1327298-96-3
M. Wt: 397.431
InChI Key: TUIWWQAVPQGSFO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate is a complex organic compound that features a benzoate ester linked to an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolidinone core, which is then linked to the benzoate ester. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets. The imidazolidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 4-[[2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-3-29-20(26)15-4-6-16(7-5-15)22-19(25)14-23-12-13-24(21(23)27)17-8-10-18(28-2)11-9-17/h4-11H,3,12-14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIWWQAVPQGSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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